

# Application Note: Determination of Ethylenethiourea in Human Urine by LC-MS/MS

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## Compound of Interest

Compound Name: **Ethylenethiourea**

Cat. No.: **B1671646**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Ethylenethiourea** (ETU) is a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.<sup>[1][2]</sup> Human exposure to EBDCs can occur through dietary intake of residues on fruits and vegetables, as well as occupational exposure during the manufacturing and application of these fungicides.<sup>[1]</sup> ETU is of significant toxicological concern due to its goitrogenic and carcinogenic properties observed in animal studies.<sup>[1][3]</sup> The International Agency for Research on Cancer (IARC) has classified ETU as a Group 2B carcinogen, possibly carcinogenic to humans. Monitoring of ETU in human urine is a reliable method for assessing exposure to EBDC fungicides.<sup>[2][4]</sup> This application note describes a sensitive and robust method for the quantification of **ethylenethiourea** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Principle

The method involves the extraction of ETU from a urine matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An isotopically labeled internal standard (d4-ETU) is used to ensure accuracy and precision.<sup>[1][3][5]</sup> The sample preparation utilizes solid-supported liquid extraction (SLE) to effectively remove matrix interferences.<sup>[3][5]</sup> Chromatographic separation is achieved on a C18 reversed-phase column. Detection is

performed using a triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for high selectivity and sensitivity.[1][6]

## Experimental Protocols

### Reagents and Materials

- **Ethylenethiourea (ETU) standard**
- **d4-Ethylenethiourea (d4-ETU) internal standard**
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Pooled human urine (from non-exposed individuals)
- Supported Liquid Extraction (SLE) cartridges
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Nitrogen evaporator
- LC-MS/MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

### Standard Solution Preparation

- ETU Stock Solution (1 g/L): Accurately weigh approximately 10 mg of ETU into a 10 mL volumetric flask and dissolve in methanol.[3][5]
- ETU Working Solution (10 mg/L): Pipette 100  $\mu$ L of the ETU stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]

- ETU Spiking Solution (100 µg/L): Pipette 100 µL of the ETU working solution into a 10 mL volumetric flask and dilute to the mark with methanol.[3][5]
- d4-ETU Internal Standard Stock Solution (1 g/L): Accurately weigh approximately 10 mg of d4-ETU into a 10 mL volumetric flask and dissolve in acetonitrile.[3]
- d4-ETU Internal Standard Working Solution (1 mg/L): Pipette 10 µL of the d4-ETU stock solution into a 100 mL volumetric flask and dilute to the mark with ultrapure water.[3]

### Calibration Standards

Prepare calibration standards by spiking pooled human urine with the ETU spiking solution to achieve final concentrations in the desired range (e.g., 0.5 - 50 µg/L).[3][7] Process the calibration standards in the same manner as the urine samples.

### Sample Preparation Protocol

- Pipette 2 mL of urine sample into a sample vial.
- Add 50 µL of the d4-ETU internal standard working solution (1 mg/L).[3]
- Add 1 mL of ultrapure water and mix.[3]
- Transfer the mixture onto an SLE cartridge.[3]
- Allow the sample to absorb for 10 minutes.[3]
- Add 6 mL of dichloromethane to the cartridge to elute the analytes.[3]
- Wait for 10 minutes, then add another 6 mL of dichloromethane.[3]
- Collect the entire eluate and evaporate to dryness under a stream of nitrogen.[3]
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol).[3]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[3]

# LC-MS/MS Analysis

## Liquid Chromatography Conditions

Parameter	Value
Column	C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm)[8]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol[5]
Gradient	Isocratic or Gradient (e.g., start with 20% B, ramp to 95% B)
Flow Rate	0.5 mL/min[9]
Injection Volume	10 µL
Column Temperature	35°C[10]

## Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[7]
Scan Type	Selected Reaction Monitoring (SRM)[1][6]
Precursor Ion (m/z)	ETU: 103.0; d4-ETU: 107.0
Product Ions (m/z)	ETU: 44.0, 60.0; d4-ETU: 46.0, 62.0
Collision Energy	Optimized for the specific instrument
Dwell Time	Optimized for the specific instrument

# Data Presentation

## Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for the analysis of ETU in human urine.

Parameter	Method 1[1][6]	Method 2[3][5]	Method 3[7]	Method 4[9]
Linearity Range	0.1 - 54 ng/mL	2.5 - 25 µg/L	0 - 50 µg/L	Up to 100 µg/L
Limit of Detection (LOD)	0.05 ng/mL	-	0.5 µg/L	0.033 µg/L
Limit of Quantification (LOQ)	-	0.5 µg/L	1.5 µg/L	-
Within-Run Precision	3 - 5%	1.89 - 2.50%	≤ 8.3%	6.9%
Between-Run Precision	9%	4.83 - 6.28%	≤ 10.1%	7.9%
Accuracy/Recov ery	-	-	97 - 118%	-

## Mandatory Visualization

### Experimental Workflow Diagram



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Caption: Workflow for the LC-MS/MS analysis of **ethylenethiourea** in human urine.

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